molecular formula C9H10N4S B1314210 N-(6-methyl-1,3-benzothiazol-2-yl)guanidine CAS No. 86328-44-1

N-(6-methyl-1,3-benzothiazol-2-yl)guanidine

Cat. No. B1314210
CAS RN: 86328-44-1
M. Wt: 206.27 g/mol
InChI Key: VHNNSKOVSMHJQF-UHFFFAOYSA-N
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Description

“N-(6-methyl-1,3-benzothiazol-2-yl)guanidine” is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are compounds with a fused benzene and thiazole ring, containing nitrogen and sulfur . They are known for their significant pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of benzothiazole compounds, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other methods include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine” is characterized by a benzothiazole ring attached to a guanidine group . The InChI code for this compound is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) .


Chemical Reactions Analysis

Benzothiazole compounds, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes or ketones . They can also undergo cyclization reactions with thioamide or CO2 .

Scientific Research Applications

  • Anti-tubercular Compounds

    • Application: Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . These compounds have shown promising results in inhibiting M. tuberculosis.
    • Method: Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Anti-tubercular Agents

    • Application: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Method: A series of novel substituted derivatives were designed and synthesized .
    • Results: Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Various Biological Activities

    • Application: N-benzothiazol-2-yl-amides have been associated with a wide range of biological activities .
    • Method: Various compounds were synthesized and tested for their biological activities .
    • Results: These compounds have shown activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine A 2A receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .
  • Antimicrobial Activity

    • Application: 2‐aminobenzothiazoles have shown a wide range of biological activity including antimicrobial activity .
    • Method: Novel biurets were synthesized by the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .
    • Results: Several urea derivatives are associated with diverse pharmaceutical applications such as diuretics, antagonists of human vanilloid VR1 receptors, anti-tuberculosis agents, anti-melanoma agents, potent inhibitors of influenza virus neuraminidase, HIV-1 protease inhibitors, anti-hyperglycemic agents, and as inhibitors of Murine receptor A and Murine receptor B .
  • Anticancer and Antidiabetic Activities

    • Application: Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic activities .
    • Method: Various benzothiazole derivatives were synthesized and tested for their biological activities .
    • Results: These compounds have shown promising results in various biological assays .
  • Anti-tubercular Compounds

    • Application: Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . These compounds have shown promising results in inhibiting M. tuberculosis.
    • Method: Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Anti-tubercular Agents

    • Application: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Method: A series of novel substituted derivatives were designed and synthesized .
    • Results: Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Various Biological Activities

    • Application: N-benzothiazol-2-yl-amides have been associated with a wide range of biological activities .
    • Method: Various compounds were synthesized and tested for their biological activities .
    • Results: These compounds have shown activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine A 2A receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .
  • Antimicrobial Activity

    • Application: 2‐aminobenzothiazoles have shown a wide range of biological activity including antimicrobial activity .
    • Method: Novel biurets were synthesized by the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .
    • Results: Several urea derivatives are associated with diverse pharmaceutical applications such as diuretics, antagonists of human vanilloid VR1 receptors, anti-tuberculosis agents, anti-melanoma agents, potent inhibitors of influenza virus neuraminidase, HIV-1 protease inhibitors, anti-hyperglycemic agents, and as inhibitors of Murine receptor A and Murine receptor B .
  • Anticancer and Antidiabetic Activities

    • Application: Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic activities .
    • Method: Various benzothiazole derivatives were synthesized and tested for their biological activities .
    • Results: These compounds have shown promising results in various biological assays .

Future Directions

Benzothiazoles, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, have significant potential in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential therapeutic applications .

properties

IUPAC Name

2-(6-methyl-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-3-6-7(4-5)14-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNSKOVSMHJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylbenzo[d]thiazol-2-yl)guanidine

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